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Introduction
Cilofexor (formerly GS-9674) is a potent, selective, orally bioavailable, non-steroidal agonist of

the farnesoid X receptor (FXR). FXR is a nuclear hormone receptor primarily expressed in the

liver, intestine, and kidneys, where it functions as a master regulator of bile acid, lipid, and

glucose metabolism. Its activation plays a critical role in hepatoprotection, anti-inflammatory

processes, and the inhibition of fibrosis. This has positioned FXR as a promising therapeutic

target for chronic liver diseases such as Nonalcoholic Steatohepatitis (NASH) and Primary

Sclerosing Cholangitis (PSC). Cilofexor was developed by Gilead Sciences to engage this

target with an improved safety profile over earlier-generation FXR agonists.

Discovery and Lead Optimization
The development of Cilofexor stemmed from a lead optimization program aimed at identifying

a non-steroidal FXR agonist with a favorable efficacy and safety profile. An earlier compound,

Px-102, showed the desired pharmacodynamic effects in healthy volunteers but also caused

elevations in alanine aminotransferase (ALT) and unfavorable changes in cholesterol levels[1].

This clinical experience guided the development of a high-fat diet mouse model specifically to

screen new FXR agonists for these liabilities[1].

Cilofexor was identified through this screening process as an analog that elicited only minor

changes in ALT and cholesterol while retaining potent FXR agonism[1]. Further investigation
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revealed that Cilofexor exhibits a unique, intestinally-biased activity compared to the liver. This

bias is attributed to a lower membrane residence time in hepatocytes, leading to a more rapid

washout from liver cells, which may contribute to its improved hepatic safety profile while still

providing efficacy through the gut-liver axis signaling[1].

Mechanism of Action
Cilofexor exerts its therapeutic effects by binding to and activating FXR. As a ligand-activated

transcription factor, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This

complex then binds to specific DNA sequences known as farnesoid X receptor response

elements (FXREs) in the promoter regions of target genes, modulating their expression[2].

Key downstream effects of Cilofexor-mediated FXR activation include:

In the Intestine: Activation of FXR in enterocytes induces the expression and release of

Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents). FGF19 travels via the portal

circulation to the liver.

In the Liver:

FGF19 binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes, which suppresses

the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol.

This leads to a reduction in the overall bile acid pool.

Direct FXR activation in hepatocytes upregulates the expression of the Small Heterodimer

Partner (SHP), which also inhibits CYP7A1.

FXR activation increases the expression of transporters involved in bile acid efflux, such

as the Bile Salt Export Pump (BSEP), further contributing to the reduction of intracellular

bile acid levels and mitigating cholestatic liver injury.

This dual-action in the gut and liver leads to reduced cholestasis, decreased inflammation, and

anti-fibrotic effects.
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Caption: Cilofexor's dual mechanism in the gut-liver axis.

Preclinical Development
In Vitro Profile
Cilofexor is a potent and selective FXR agonist.

Parameter Value Reference

FXR EC₅₀ 43 nM

In Vivo Animal Models
Cilofexor has demonstrated efficacy in various rodent models of liver disease. In a rat model of

NASH induced by a choline-deficient high-fat diet, Cilofexor treatment led to significant

improvements in liver fibrosis and portal hypertension.
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Model Treatment Key Findings Reference

Rat NASH Model 30 mg/kg Cilofexor

- Reduced portal

pressure (11.9 vs 8.9

mmHg; p=0.020)-

Decreased hepatic

hydroxyproline

content (-41%)-

Reduced expression

of col1a1 (-37%)-

Reduced desmin area

(-42%)- Significantly

increased ileal Fgf15

expression

Rat NASH Model 10 mg/kg Cilofexor

- Reduced Picro-Sirius

red-stained fibrosis

area by 41%

Rat NASH Model 30 mg/kg Cilofexor

- Reduced Picro-Sirius

red-stained fibrosis

area by 69%

These preclinical studies showed that Cilofexor could reduce liver fibrosis, hepatic stellate cell

activation, and portal pressure without negatively impacting systemic hemodynamics.

Clinical Development
Cilofexor has been evaluated in numerous clinical trials for NASH and PSC.

Pharmacokinetics and Pharmacodynamics in Healthy
Volunteers
Phase 1 studies in healthy volunteers established the safety, tolerability, and pharmacokinetic

(PK) profile of Cilofexor at single and multiple oral doses ranging from 10 to 300 mg. The

studies confirmed biological activity through the suppression of serum C4 (7α-hydroxy-4-

cholesten-3-one), a biomarker for bile acid synthesis, and modulation of FGF19 levels.
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Parameter Observation Reference

Safety
Generally well-tolerated in

doses up to 300 mg

Pharmacodynamics

Dose-dependent suppression

of serum C4, confirming target

engagement

Phase 2 Study in Non-Cirrhotic NASH
A Phase 2, randomized, placebo-controlled trial (NCT02854605) evaluated Cilofexor in 140

patients with non-cirrhotic NASH over 24 weeks.

Endpoint
(Week 24)

Placebo
Cilofexor 30
mg

Cilofexor 100
mg

Reference

Relative Change

in MRI-PDFF
+1.9% -1.8%

-22.7% (p=0.003

vs placebo)

Patients with

≥30% MRI-PDFF

Decline

13% 14%
39% (p=0.011 vs

placebo)

Change in

Serum GGT, C4,

Bile Acids

Not specified
Significant

Decrease

Significant

Decrease

Moderate to

Severe Pruritus
4% 4% 14%

The study concluded that Cilofexor significantly reduced hepatic steatosis and improved liver

biochemistry.

Phase 2 ATLAS Study in Advanced Fibrosis (F3/F4)
NASH
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The ATLAS trial (NCT03449446) was a Phase 2b study that evaluated Cilofexor as a

monotherapy and in combination with the ACC inhibitor firsocostat and the ASK1 inhibitor

selonsertib in patients with advanced fibrosis (F3-F4) due to NASH. While the primary endpoint

(≥1-stage improvement in fibrosis without worsening of NASH) was not met for any treatment

arm, the combination of Cilofexor and firsocostat showed statistically significant improvements

in multiple noninvasive measures of fibrosis and liver function.

Endpoint
(Week 48)

Placebo
Cilofexor
30mg

Cilofexor/Firso
costat

Reference

≥1-stage Fibrosis

Improvement
11% 12% 21% (p=0.17)

Common

Adverse Event
-

Pruritus (20-

29%)
Pruritus (28.2%)

Studies in Primary Sclerosing Cholangitis (PSC)
Phase 2 Study (NCT02943460): In a 12-week study of 52 non-cirrhotic patients with PSC,

Cilofexor was well-tolerated and led to significant, dose-dependent improvements in liver

biochemistries.
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Endpoint (Week 12,
100 mg dose)

Median Change vs
Placebo

P-value Reference

Serum Alkaline

Phosphatase (ALP)
-21% 0.029

Gamma-Glutamyl

Transferase (GGT)
-30% <0.001

Alanine

Aminotransferase

(ALT)

-49% 0.009

Aspartate

Aminotransferase

(AST)

-42% 0.019

Grade 2/3 Pruritus
14% (vs 40% in

placebo)
-

A 96-week open-label extension of this study showed that these improvements in liver

biochemistry and markers of cholestasis were sustained.

Phase 3 PRIMIS Study (NCT03890120): This large-scale trial evaluated the efficacy of

Cilofexor 100 mg daily in 419 non-cirrhotic PSC patients over 96 weeks. The study was

terminated early for futility after an interim analysis showed a low probability of meeting the

primary endpoint.

Endpoint
(Week 96)

Placebo
Cilofexor 100
mg

P-value Reference

Fibrosis

Progression (≥1

stage)

33% 31% 0.42

Pruritus (Any

Grade)
36% 49% -
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Despite not meeting the primary endpoint for fibrosis progression, the trial confirmed target

engagement with significant reductions in bile acid biomarkers.

Key Experimental Protocols
FXR Reporter Gene Assay
This in vitro assay is used to quantify the potency of a compound as an FXR agonist.

Cell Culture: HEK293T cells are engineered to co-express the human FXR and a luciferase

reporter gene linked to an FXR-responsive promoter.

Assay Procedure:

Cells are seeded into 96- or 384-well plates.

Cells are treated with serial dilutions of the test compound (e.g., Cilofexor) or a known

FXR agonist as a positive control (e.g., GW4064).

After an incubation period (typically 18-24 hours), the cells are lysed.

A luciferase detection reagent containing D-luciferin is added to the lysate.

Data Analysis: The luminescence produced by the luciferase-catalyzed reaction is measured

using a luminometer. The activity is expressed as a fold-increase over untreated control

wells, and the EC₅₀ value is calculated from the dose-response curve.
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Caption: Workflow for an FXR reporter gene assay.

Diet-Induced Rodent Model of NASH
Animal models are crucial for evaluating the in vivo efficacy of drug candidates for NASH. A

common approach involves a diet designed to induce the key features of the human disease.
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Animal Model: Male Wistar rats or C57BL/6 mice are typically used.

Diet and Induction:

Animals are fed a specialized diet, such as a choline-deficient, L-amino acid-defined

(CDAA) diet or a high-fat diet (HFD) supplemented with fructose and/or cholesterol. For

example, a choline-deficient high-fat diet can be used in Wistar rats to induce NASH.

The diet is administered for a period ranging from several weeks to months to induce

steatosis, inflammation, and fibrosis.

Treatment: During the diet period, animals are treated daily with the test compound (e.g.,

Cilofexor via oral gavage) or a vehicle control.

Endpoint Analysis:

Histology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin & Eosin for

NAS, Picro-Sirius Red for collagen/fibrosis) to assess disease severity.

Biochemical Analysis: Blood is analyzed for liver enzymes (ALT, AST) and metabolic

parameters. Liver tissue is analyzed for hydroxyproline content as a quantitative measure

of fibrosis.

Gene Expression: RNA is extracted from liver and ileal tissue to measure the expression

of FXR target genes (e.g., Fgf15, Cyp7a1, Shp) via qPCR to confirm target engagement.
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Caption: Workflow for a diet-induced rodent model of NASH.
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Conclusion
Cilofexor (GS-9674) is a well-characterized, potent, non-steroidal FXR agonist that emerged

from a thoughtful discovery program designed to mitigate the safety liabilities of earlier

agonists. Its unique intestinal-predominant action represents a key feature of its design.

Preclinical studies robustly demonstrated its anti-fibrotic and anti-cholestatic potential. While

clinical trials in NASH and PSC have shown clear evidence of target engagement and

beneficial effects on liver biochemistry and steatosis, Cilofexor has not yet demonstrated a

significant benefit on the hard histological endpoint of fibrosis progression in late-stage trials.

Despite these challenges, the development of Cilofexor has provided valuable insights into the

role of FXR signaling in liver disease and the complexities of designing clinical trials for these

conditions. Ongoing research continues to explore its potential in combination therapies for

NASH and other liver diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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